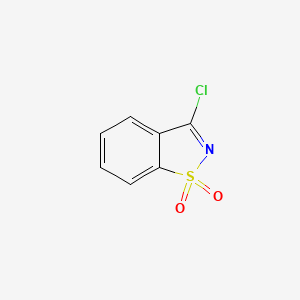

Pseudosaccharinchlorid

Übersicht

Beschreibung

Pseudosaccharin chloride is a chemical compound that reacts with primary and secondary amines to form crystalline amidine compounds, which are noted for their exceptional stability. The reaction with amines is faster than hydrolysis, allowing it to be carried out in the presence of water. Pseudosaccharin ethers can also be cleaved by primary and secondary amines to yield the same amidine compounds .

Synthesis Analysis

The synthesis of pseudo-oligosaccharides, which are structurally related to pseudosaccharin chloride, involves complex chemical pathways and the use of unusual enzymes. These compounds are synthesized as secondary metabolites by microbes and have significant biological activities . Additionally, the synthesis of pseudoacarviosin, a pseudo-1,4'-N-linked disaccharide, involves a palladium-catalyzed coupling reaction of a pseudoglycosyl chloride, which is a key step in the synthesis of compounds related to pseudosaccharin chloride .

Molecular Structure Analysis

Pseudosaccharin chloride forms amidine compounds upon reaction with amines. The molecular structure of these amidine compounds is characterized by their stability and crystalline nature. The presence of a pseudoanomeric center is crucial for the activity of these compounds, as seen in the synthesis of the first pseudo-C-disaccharide, which includes an amino-functionality at this center .

Chemical Reactions Analysis

Pseudosaccharin chloride's reactivity with amines to form amidine compounds is a key chemical reaction. This reaction is preferred over hydrolysis due to its faster rate, indicating that pseudosaccharin chloride has a high affinity for amines. The cleavage of pseudosaccharin ethers by amines to form the same amidine compounds further demonstrates the compound's reactivity and potential for forming stable linkages .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of pseudosaccharin chloride are not detailed in the provided papers, the stability of the amidine compounds formed from its reactions suggests that pseudosaccharin chloride is a robust reagent in chemical synthesis. Its ability to react in the presence of water without undergoing hydrolysis indicates that it has a relatively low reactivity with water, which is a valuable property in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften: Behandlung von Ölfeldverunreinigungen

Pseudosaccharinchlorid wurde auf sein Potenzial zur Behandlung von Ölfeldverunreinigungen untersucht. Forschungen zeigen, dass Verbindungen wie this compound zur Selbstorganisation von Tensiden in Mizellenaggregate verwendet werden können, die als Vorlagen für die Herstellung von Adsorptionsmaterialien mit mehrstufigen Porenstrukturen dienen . Diese Materialien zeigen vielversprechende Ergebnisse bei der effizienten Behandlung von makromolekularen Verunreinigungen wie sulfoniertem Lignit, der häufig in Ölfeldabwasser vorkommt.

Pharmakologie: Arzneimittelentwicklung

Obwohl detaillierte pharmakologische Daten für this compound nicht leicht verfügbar sind, sind seine strukturelle Klasse, die Benzothiazole, für verschiedene therapeutische Aktivitäten bekannt. Benzothiadiazindioxide, ein verwandtes Gerüst, finden Anwendung in Bereichen von antimikrobiellen bis hin zu blutdrucksenkenden Behandlungen . Das Potenzial von this compound in der Arzneimittelentwicklung könnte angesichts der großen Bandbreite an Aktivitäten, die von seinen chemischen Verwandten gezeigt werden, bedeutend sein.

Materialwissenschaften: Entwicklung von Adsorptionsmitteln

Die einzigartigen strukturellen Eigenschaften von this compound machen es zu einem Kandidaten für die Entwicklung neuer Adsorptionsmaterialien. Seine Fähigkeit, hierarchische Strukturen mit großer spezifischer Oberfläche zu bilden, könnte für die Herstellung von Adsorptionsmitteln für Umweltanwendungen wie Wasserreinigung und Schadstoffentfernung genutzt werden .

Analytische Chemie: Ionenaustauschchromatographie

This compound könnte als stationäre Phase in der Ionenaustauschchromatographie untersucht werden. Seine chemische Struktur deutet auf ein Potenzial zur Trennung von Metallionen hin, basierend auf ihren Chlorid-, Fluorid-, Nitrat- oder Sulfatkomplexen . Diese Anwendung könnte besonders nützlich für analytische Methoden in der Umwelt- und Pharmaanalyse sein.

Medizinische Chemie: Gerüst für die Arzneimittelsynthese

Das Benzothiadiazindioxid-Ringsystem, zu dem this compound gehört, wurde bei der Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Dazu gehören blutdrucksenkende, harntreibende und krebshemmende Mittel . This compound könnte als neuartiges Gerüst für die Entwicklung neuer Therapeutika dienen.

Antimikrobielle Forschung: Synthese von Derivaten

Die Forschung zu den antimikrobiellen Eigenschaften von Benzothiadiazinderivaten legt nahe, dass this compound modifiziert werden könnte, um seine antimikrobielle Aktivität zu verstärken. Die Synthese neuer Derivate könnte zur Entdeckung potenter antimikrobieller Mittel führen .

Eigenschaften

IUPAC Name |

3-chloro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEJRJPHNPIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205255 | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

567-19-1 | |

| Record name | Pseudosaccharin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudosaccharin chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudosaccharin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOSACCHARIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

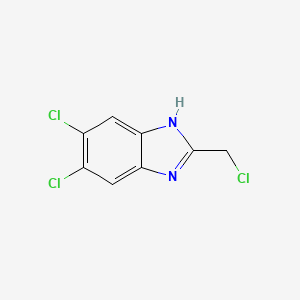

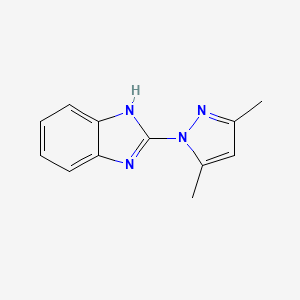

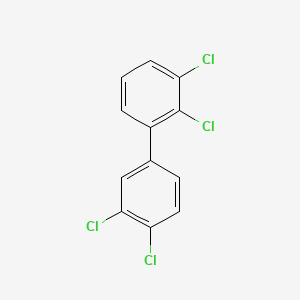

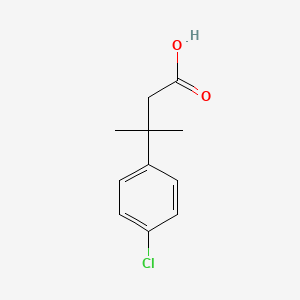

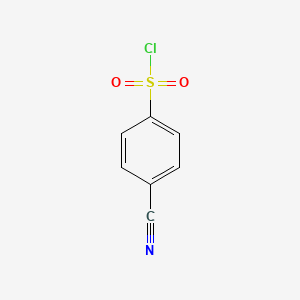

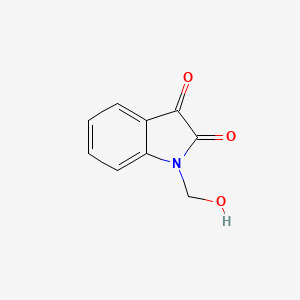

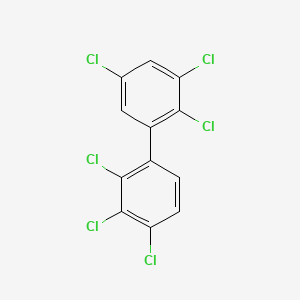

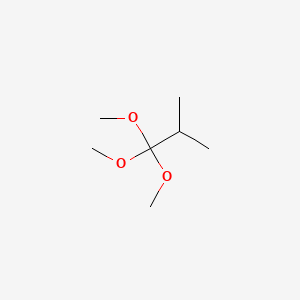

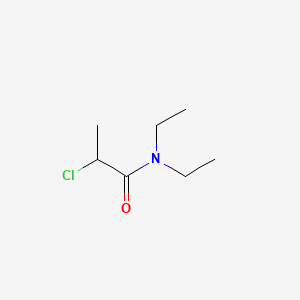

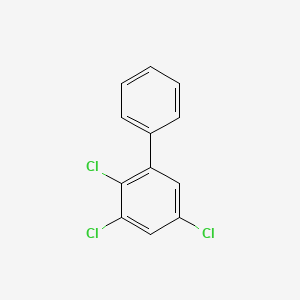

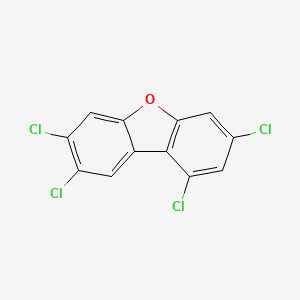

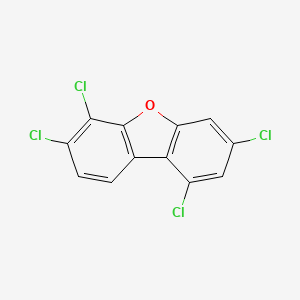

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.